4-(Furan-3-yl)benzoic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

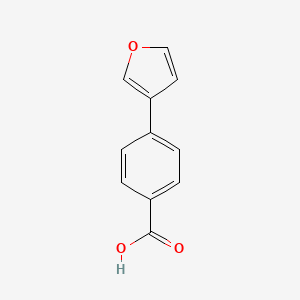

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(furan-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-11(13)9-3-1-8(2-4-9)10-5-6-14-7-10/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVDLVIYBANTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659613 | |

| Record name | 4-(Furan-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890715-18-1 | |

| Record name | 4-(Furan-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Furan-3-yl)benzoic acid: Properties, Synthesis, and Applications

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 4-(Furan-3-yl)benzoic acid, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. While specific literature on this particular isomer is limited, this document extrapolates from established chemical principles and data on analogous structures to present its core properties, a proposed synthetic route via Suzuki-Miyaura cross-coupling, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical insights into this valuable chemical entity.

Introduction: The Significance of Furan-Containing Bioisosteres

Heterocyclic compounds are cornerstones of modern drug discovery, with the furan ring being a particularly valuable scaffold. Its unique electronic properties and ability to act as a bioisostere for phenyl rings and other functional groups make it a recurring motif in pharmacologically active molecules. The incorporation of a furan moiety can significantly influence a compound's metabolic stability, solubility, and target-binding interactions. This compound combines the furan heterocycle with a benzoic acid functionality, a common pharmacophore for interacting with biological targets through hydrogen bonding and ionic interactions. This guide will delve into the specific characteristics of the 3-substituted furan isomer linked to a benzoic acid at the para position.

Physicochemical and Structural Properties

Structural Information:

-

IUPAC Name: this compound

-

CAS Number: 890715-18-1[1]

-

Molecular Formula: C₁₁H₈O₃

-

Molecular Weight: 188.18 g/mol [1]

The structure consists of a benzoic acid molecule where the hydrogen atom at the para-position of the carboxyl group is replaced by a 3-furyl group.

Caption: Chemical structure of this compound.

Predicted Physicochemical Data:

The following table summarizes the predicted physicochemical properties of this compound. These values are estimations based on computational models and data from analogous compounds such as 4-(Furan-2-yl)benzoic acid.

| Property | Predicted Value | Source/Method |

| Melting Point | 180-200 °C | Based on similar bi-aryl carboxylic acids |

| Boiling Point | > 350 °C (decomposes) | Estimation |

| pKa | ~4.0 - 4.5 | Based on benzoic acid and electron-donating nature of furan |

| LogP | ~2.5 - 3.0 | Computational prediction |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | General solubility of aromatic carboxylic acids |

Synthesis and Characterization: A Proposed Route via Suzuki-Miyaura Coupling

The synthesis of bi-aryl and heteroaryl-aryl compounds is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly robust and widely used method for this purpose, tolerating a broad range of functional groups.[2][3]

Proposed Synthetic Workflow:

The synthesis of this compound can be envisioned through the Suzuki-Miyaura coupling of a boronic acid or boronic ester derivative of furan with a halogenated benzoic acid derivative. A plausible and efficient route would involve the coupling of 3-furanylboronic acid with methyl 4-bromobenzoate, followed by saponification of the resulting ester.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate (1.0 eq), 3-furanylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Solvent and Catalyst Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture of toluene and water (e.g., 4:1 v/v) is added, followed by the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude methyl 4-(furan-3-yl)benzoate.

Step 2: Saponification

-

Hydrolysis: The crude ester from the previous step is dissolved in a mixture of methanol and water. Sodium hydroxide (2-3 eq) is added, and the mixture is stirred at room temperature or gently heated until the ester is fully consumed (monitored by TLC).

-

Acidification and Isolation: The reaction mixture is cooled in an ice bath, and the pH is adjusted to ~2-3 by the dropwise addition of concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid.

-

Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Characterization:

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the presence of both the furan and benzoic acid moieties.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Applications in Medicinal Chemistry and Drug Development

While there are no specific drugs reported to contain the this compound scaffold, its structural motifs are prevalent in numerous biologically active compounds. Benzoic acid derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] The furan ring, as a bioisostere, can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

Potential Therapeutic Areas:

-

Anti-inflammatory Agents: The benzoic acid moiety is a key feature of many non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this compound could be explored as novel anti-inflammatory agents.

-

Antimicrobial Agents: Both furan and benzoic acid derivatives have been investigated for their antimicrobial properties.[6][7] This scaffold could serve as a starting point for the development of new antibacterial or antifungal compounds.[8]

-

Enzyme Inhibitors: The carboxylic acid group can act as a key binding element to the active sites of various enzymes. For instance, para-substituted benzoic acid derivatives have been identified as inhibitors of protein phosphatases.[9]

-

VLA-4 Antagonists: Benzoic acid derivatives have been synthesized and evaluated as potent, orally active VLA-4 antagonists, which have therapeutic potential in inflammatory diseases.[10]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. globalscientificjournal.com [globalscientificjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Furan-3-yl)benzoic Acid

Introduction

4-(Furan-3-yl)benzoic acid is a heterocyclic aromatic carboxylic acid. This class of molecules, combining a benzoic acid moiety with a furan ring, represents a scaffold of significant interest in medicinal chemistry and materials science. The electronic properties and geometric structure of the furan ring, coupled with the versatile reactivity of the carboxylic acid group, make these compounds valuable building blocks for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the chemical data, synthesis, and potential applications of this compound, tailored for researchers and professionals in drug development.

Chemical Identity and Properties

The definitive identifier for this compound is its CAS number. While comprehensive experimental data for this specific isomer is not widely published, key identifiers are confirmed. For illustrative purposes, some physical and spectroscopic data for the closely related, well-characterized isomer, 4-(Furan-2-yl)benzoic acid, are included and clearly noted.

| Property | Value | Source |

| CAS Number | 890715-18-1 | [CymitQuimica][1] |

| Molecular Formula | C₁₁H₈O₃ | [CymitQuimica][1] |

| Molecular Weight | 188.18 g/mol | [CymitQuimica][1] |

| Purity | Typically ≥98% | [CymitQuimica][1] |

| Melting Point | Data not available. For 4-(Furan-2-yl)benzoic acid: 225-228 °C | N/A |

| Solubility | Data not available. Expected to be soluble in organic solvents like DMSO and methanol. | N/A |

| InChI Key | AEVDLVIYBANTFB-UHFFFAOYSA-N | [CymitQuimica][1] |

Chemical Structure

The structure of this compound consists of a benzoic acid ring substituted at the 4-position with a 3-furanyl group.

Caption: Chemical structure of this compound.

Synthesis of this compound

A highly effective and widely used method for the synthesis of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound. For the synthesis of this compound, a plausible route involves the coupling of 3-bromofuran with 4-carboxyphenylboronic acid.

Proposed Synthesis Workflow: Suzuki-Miyaura Coupling

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is a general representation of a Suzuki-Miyaura coupling and may require optimization for this specific transformation.

-

Reaction Setup: In a round-bottom flask, combine 3-bromofuran (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (3.0 eq).

-

Catalyst Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), typically at a loading of 3-5 mol%.

-

Solvent Addition: Add a solvent system, such as a mixture of ethanol and water, to the flask.

-

Reaction Execution: Stir the reaction mixture vigorously at an elevated temperature (e.g., 80 °C) under an inert atmosphere for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous phase and extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization (Illustrative)

-

¹H NMR: The proton NMR spectrum is expected to show signals for the furan ring protons and the aromatic protons of the benzoic acid moiety, as well as a characteristic downfield signal for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the furan and benzene rings, with the carboxyl carbon appearing at a significantly downfield chemical shift.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong carbonyl (C=O) stretching vibration for the carboxylic acid, typically in the region of 1700-1680 cm⁻¹, and a broad O-H stretching band.

Applications in Drug Discovery and Medicinal Chemistry

The benzofuran and furan scaffolds are prevalent in a wide range of biologically active compounds, making this compound a molecule of interest for drug discovery.[2][3][4]

-

Scaffold for Novel Therapeutics: The combination of the furan and benzoic acid motifs can be exploited to design novel inhibitors of enzymes or receptor antagonists. The carboxylic acid group provides a handle for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

-

Antimicrobial and Anticancer Potential: Derivatives of benzofuran have shown promising activity as anticancer, antibacterial, and antifungal agents.[3] The unique electronic and structural features of the furan ring can contribute to interactions with biological targets.

-

Fragment-Based Drug Design: As a relatively small and rigid molecule, this compound can serve as a valuable fragment in fragment-based drug discovery campaigns to identify new lead compounds.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the known hazards of benzoic acid and its derivatives, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

-

Health Hazards: May cause skin and eye irritation.[7] Avoid inhalation of dust. Prolonged or repeated exposure may cause respiratory tract irritation.[5]

-

Fire Hazards: The compound is likely combustible. Use standard extinguishing media such as carbon dioxide, dry chemical powder, or appropriate foam.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data for this specific isomer remains to be fully documented in the public domain, its structural features suggest it is a promising building block for the development of novel therapeutic agents and functional materials. The synthetic route via Suzuki-Miyaura coupling provides a reliable method for its preparation, enabling further investigation into its chemical and biological properties. As with all research chemicals, appropriate safety precautions should be strictly followed during its handling and use.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

An In-depth Technical Guide to 4-(Furan-3-yl)benzoic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(furan-3-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this particular isomer is limited in publicly available literature, this document synthesizes information on its nomenclature, predicted properties, and viable synthetic routes based on established methodologies for related compounds. Furthermore, it explores the potential applications of this molecule by examining the pharmacological activities of the broader class of furan-containing benzoic acid derivatives.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific discourse. The compound of interest is systematically named according to IUPAC nomenclature, and is also known by several synonyms.

Table 1: Nomenclature and Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-(3-Furyl)benzoic acid |

| CAS Number | 890715-18-1[1] |

| Molecular Formula | C₁₁H₈O₃ |

| Molecular Weight | 188.18 g/mol |

| Canonical SMILES | C1=CC(=CC=C1C(=O)O)C2=COC=C2 |

| InChI Key | AEVDLVIYBANTFB-UHFFFAOYSA-N |

Physicochemical Properties (Predicted and Inferred)

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | White to off-white crystalline solid | Typical for small aromatic carboxylic acids. |

| Melting Point | Expected to be in the range of 150-250 °C | Aromatic carboxylic acids generally have high melting points due to strong intermolecular hydrogen bonding. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols. | The carboxylic acid group imparts some water solubility, but the bicyclic aromatic structure limits it. |

| pKa | Estimated to be around 4-5 | Similar to benzoic acid, with the furan ring having a modest electronic effect. |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several modern cross-coupling methodologies. The choice of a specific route will depend on the availability of starting materials, desired scale, and tolerance of functional groups. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are particularly well-suited for the formation of the aryl-heteroaryl bond in the target molecule.

Suzuki-Miyaura Coupling: A Versatile and Robust Method

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. This reaction involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

-

Step 1: Coupling Reaction.

-

To a flame-dried round-bottom flask, add 3-furylboronic acid (1.2 equivalents), methyl 4-bromobenzoate (1.0 equivalent), and a suitable base such as potassium carbonate (2.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of toluene and water (4:1).

-

To this mixture, add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 4-(furan-3-yl)benzoate.

-

-

Step 2: Hydrolysis.

-

Dissolve the purified methyl 4-(furan-3-yl)benzoate in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and stir until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and remove the alcohol under reduced pressure.

-

Acidify the aqueous solution with a mineral acid (e.g., 1M HCl) until a precipitate forms.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Stille Coupling: An Alternative Cross-Coupling Strategy

The Stille coupling offers another effective route for the synthesis of this compound. This reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or triflate. While organotin reagents are toxic and require careful handling, they are often stable and can be highly effective in complex molecule synthesis.

Experimental Protocol: A Representative Stille Coupling

-

Step 1: Coupling Reaction.

-

In a flame-dried Schlenk tube, combine methyl 4-iodobenzoate (1.0 equivalent), 3-(tributylstannyl)furan (1.1 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Evacuate and backfill the tube with an inert gas (e.g., argon).

-

Add a dry, degassed solvent like toluene or N,N-dimethylformamide (DMF).

-

Heat the reaction mixture (typically to 80-110 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the mixture and dilute it with an organic solvent.

-

Wash the organic layer with aqueous potassium fluoride to remove tin byproducts, followed by water and brine.

-

Dry the organic phase, concentrate it, and purify the residue by column chromatography to obtain methyl 4-(furan-3-yl)benzoate.

-

-

Step 2: Hydrolysis.

-

The hydrolysis of the resulting ester can be carried out following the same procedure as described in the Suzuki-Miyaura synthesis (Section 3.1, Step 2).

-

Spectroscopic Characterization (Expected)

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - A singlet for the carboxylic acid proton at δ > 10 ppm. - Signals in the aromatic region (δ 7-9 ppm) corresponding to the protons on the benzene and furan rings. The furan protons are expected to appear as distinct multiplets. |

| ¹³C NMR | - A signal for the carboxylic carbon at δ > 165 ppm. - Signals in the aromatic region (δ 110-150 ppm) for the carbons of the benzene and furan rings. |

| IR (Infrared) | - A broad O-H stretch from the carboxylic acid dimer at approximately 2500-3300 cm⁻¹. - A strong C=O stretch from the carboxylic acid at approximately 1680-1710 cm⁻¹. - C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region. |

| Mass Spec (MS) | - A molecular ion peak (M⁺) at m/z = 188.0473 (for the exact mass). |

Potential Applications in Drug Discovery and Materials Science

The furan ring is a privileged scaffold in medicinal chemistry, and its incorporation into a benzoic acid framework opens up numerous possibilities for therapeutic applications[2]. Furan derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[2].

The benzoic acid moiety provides a handle for further derivatization, allowing for the exploration of structure-activity relationships. The carboxylic acid group can be converted to esters, amides, or other functional groups to modulate the compound's pharmacokinetic and pharmacodynamic properties.

In the realm of materials science, the rigid, aromatic structure of this compound makes it a potential building block for the synthesis of novel polymers, liquid crystals, and other advanced materials.

Conclusion

This compound is a synthetically accessible molecule with significant potential in both medicinal chemistry and materials science. While detailed experimental characterization of this specific isomer is not yet widely reported, its synthesis can be reliably achieved through established cross-coupling methodologies such as the Suzuki-Miyaura and Stille reactions. The presence of both the furan and benzoic acid moieties suggests a rich landscape for future research into its biological activities and material properties. This guide provides a solid foundation for researchers and scientists to embark on the synthesis and exploration of this promising compound.

References

A Technical Guide to the Spectroscopic Characterization of 4-(Furan-3-yl)benzoic Acid

This guide provides an in-depth analysis of the spectroscopic data for 4-(Furan-3-yl)benzoic acid, a bifunctional aromatic compound with potential applications in medicinal chemistry and materials science. As a molecule combining a benzoic acid moiety with a furan ring, its structural elucidation relies on a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the characterization of novel small molecules.

Introduction

This compound presents a unique spectroscopic challenge due to the interplay of two distinct aromatic systems. The electron-withdrawing nature of the carboxylic acid group and the electronic properties of the furan ring influence the chemical environment of each atom, resulting in a characteristic spectral fingerprint. Accurate interpretation of this data is paramount for confirming the molecular structure, assessing purity, and understanding its chemical behavior. This guide will detail the expected spectroscopic features, provide methodologies for data acquisition, and offer insights into the interpretation of the resulting spectra.

Molecular Structure and Numbering

To facilitate the discussion of spectroscopic data, the following IUPAC numbering system for this compound will be used throughout this guide.

Caption: IUPAC Numbering for this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the hydrogen and carbon atoms.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR data for a sample of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts, particularly for the acidic proton. DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize the compound and minimize proton exchange with residual water.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

The spectral width should encompass the range of -1 to 14 ppm to ensure all signals, including the carboxylic acid proton, are observed.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

The spectral width should be set to approximately 0-200 ppm.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the benzoic acid ring, the furan ring, and the carboxylic acid group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Coupling Constants (J, Hz) |

| COOH | ~13.1 | broad singlet | - |

| H-2', H-5' (Furan) | ~8.0 - 8.3 | multiplet | |

| H-4' (Furan) | ~7.0 - 7.2 | multiplet | |

| H-2, H-6 (Benzene) | ~7.9 - 8.1 | doublet | ~8.0 |

| H-3, H-5 (Benzene) | ~7.7 - 7.9 | doublet | ~8.0 |

Interpretation and Causality:

-

Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield (~13.1 ppm in DMSO-d₆). The broadness is a result of hydrogen bonding and potential chemical exchange with trace amounts of water in the solvent.

-

Benzoic Acid Protons (H-2, H-6, H-3, H-5): The protons on the benzene ring form a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing carboxylic acid group (H-2, H-6) are more deshielded and appear at a lower field compared to the protons meta to the carboxylic acid group (H-3, H-5). The ortho coupling constant is typically around 8.0 Hz.

-

Furan Protons (H-2', H-5', H-4'): The protons on the furan ring exhibit chemical shifts and coupling patterns characteristic of a 3-substituted furan. The proton at the 2'-position is typically the most deshielded due to its proximity to the oxygen atom. The coupling constants between the furan protons are smaller than those in the benzene ring.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides information on all the unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ |

| C=O (Carboxylic Acid) | ~167 |

| C-1 (Benzene) | ~130 |

| C-4 (Benzene) | ~138 |

| C-2, C-6 (Benzene) | ~129 |

| C-3, H-5 (Benzene) | ~125 |

| C-3' (Furan) | ~123 |

| C-2' (Furan) | ~144 |

| C-5' (Furan) | ~140 |

| C-4' (Furan) | ~110 |

Interpretation and Causality:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the lowest field (~167 ppm) due to the strong electron-withdrawing effect of the two oxygen atoms.

-

Aromatic Carbons: The carbon atoms of the benzene and furan rings appear in the aromatic region (110-150 ppm). The chemical shifts are influenced by the substituents. The carbon attached to the carboxylic acid group (C-1) and the carbon attached to the furan ring (C-4) are quaternary and their signals can be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbons of the furan ring have characteristic shifts, with the carbons adjacent to the oxygen (C-2' and C-5') appearing at a lower field than the other furan carbons.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic rings.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium |

| Carboxylic Acid | C=O stretch | 1700 - 1680 | Strong, Sharp |

| Aromatic C=C | C=C stretch | 1610 - 1580, 1500 - 1400 | Medium to Weak |

| Furan Ring | C-O-C stretch | 1250 - 1020 | Strong |

| Aromatic C-H | C-H out-of-plane bend | 900 - 675 | Strong |

Interpretation and Causality:

-

O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad absorption band in the region of 3300-2500 cm⁻¹, which is due to the stretching vibration of the hydrogen-bonded O-H group.[1] This broadness is a hallmark of the dimeric structure formed by carboxylic acids in the solid state.

-

C=O Stretch: A strong, sharp absorption band between 1700 and 1680 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.[1] Its position is indicative of conjugation with the aromatic ring.

-

Aromatic C-H and C=C Stretches: The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹.[2][3] The C=C stretching vibrations within the benzene and furan rings give rise to several bands of variable intensity in the 1610-1400 cm⁻¹ region.[2][4]

-

C-O-C Stretch: The furan ring will exhibit a strong C-O-C stretching absorption in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

-

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (para-disubstituted) will give rise to a strong C-H out-of-plane bending absorption in the 850-800 cm⁻¹ region. The furan ring will also contribute to absorptions in this region.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is relatively polar. ESI can be run in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) often provides a strong signal for the deprotonated molecule.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

-

Data Acquisition: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent like methanol or acetonitrile. A full scan mass spectrum is acquired to determine the molecular ion. Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and obtain structural information.

Expected Mass Spectrum and Fragmentation

-

Molecular Ion: The exact mass of this compound (C₁₁H₈O₃) is 188.0473 g/mol . A high-resolution mass spectrum should show a peak corresponding to this mass (as [M+H]⁺ at m/z 189.0546 in positive mode or [M-H]⁻ at m/z 187.0401 in negative mode).

-

Major Fragmentation Pathways: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for aromatic carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and the entire carboxyl group (COOH).[5][6]

Caption: Plausible fragmentation pathways for this compound in mass spectrometry.

Interpretation of Fragmentation:

-

Loss of Water ([M-H₂O]⁺): A peak at m/z 170 could arise from the loss of a water molecule.

-

Loss of a Carboxyl Radical ([M-COOH]⁺): A significant fragment at m/z 143 would correspond to the loss of the carboxylic acid group as a radical, leaving a 3-phenylfuran cation.

-

Formation of Benzoyl Cation: Cleavage of the bond between the furan and benzene rings could lead to the formation of a benzoyl cation ([C₇H₅O]⁺) at m/z 105.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, provides a robust confirmation of its chemical structure. Each technique offers complementary information, from the precise atomic connectivity and chemical environment revealed by NMR, to the identification of key functional groups by IR, and the confirmation of molecular weight and fragmentation patterns by MS. This guide serves as a foundational reference for researchers working with this and structurally related compounds, emphasizing the importance of a multi-faceted analytical approach for the unambiguous characterization of novel chemical entities.

References

- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. aclanthology.org [aclanthology.org]

- 5. GCMS Section 6.12 [people.whitman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

"4-(Furan-3-yl)benzoic acid" solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 4-(Furan-3-yl)benzoic Acid

Foreword: A Molecule of Dichotomous Character

This compound presents a fascinating case study for the pharmaceutical scientist. It is a molecule of two halves: the rigid, acidic, and generally stable benzoic acid scaffold, and the electron-rich, pseudo-aromatic furan ring. The furan nucleus is a common motif in numerous bioactive natural products and pharmaceuticals, often serving as a bioisosteric replacement for a phenyl ring to modulate metabolic stability, receptor interactions, and overall bioavailability.[1] However, this utility is counterbalanced by the furan ring's inherent reactivity and potential for instability under various synthetic and physiological conditions.[2][3]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive framework for characterizing the solubility and stability of this compound. Rather than a simple data sheet, this document serves as a strategic manual, outlining not just the methods for characterization but the scientific rationale behind them. Understanding these fundamental physicochemical properties is not merely a preliminary step but a critical foundation for any successful development program, from early-stage discovery to late-stage formulation.[4]

Section 1: Solubility Characterization - The Gateway to Bioavailability

A compound's aqueous solubility is a master variable that dictates its behavior in virtually every experimental and physiological system. Poor solubility can lead to unreliable in vitro assay results, underestimated toxicity, and dissolution rate-limited absorption, ultimately hindering a candidate's progression.[5][6] For an ionizable molecule like this compound, a complete solubility profile is essential.

Predicted Solubility Profile

Based on its structure, this compound is a weak acid. Its solubility is therefore expected to be highly dependent on pH.

-

Intrinsic Solubility (S₀): The aqueous solubility of the un-ionized form of the molecule is predicted to be low. Benzoic acid itself has poor solubility in cold water, which improves with temperature.[7][8] The addition of the larger, relatively nonpolar furan ring is unlikely to increase aqueous solubility.

-

pH-Dependent Solubility: As a carboxylic acid, its solubility will increase significantly at pH values above its pKa.[6] In this pH range, the molecule deprotonates to form the more soluble carboxylate salt. The relationship is described by the Henderson-Hasselbalch equation, which can be adapted to predict solubility.[6]

| Parameter | Predicted Characteristic | Rationale |

| Aqueous Solubility (pH < pKa) | Low | The un-ionized form dominates, which is sparingly soluble, similar to other arylbenzoic acids.[9][10] |

| Aqueous Solubility (pH > pKa) | High | The ionized carboxylate form dominates, which is significantly more polar and water-soluble. |

| Solubility in Organic Solvents | High | Expected to be soluble in polar organic solvents like DMSO, DMF, ethanol, and methanol.[8][11][12] |

Experimental Protocol: Thermodynamic pH-Solubility Profiling

The "gold standard" for solubility determination is the shake-flask method, which measures equilibrium or thermodynamic solubility.[13][14] This protocol outlines how to generate a full pH-solubility profile, a critical dataset for pre-formulation.[15]

Causality Behind Experimental Choices:

-

Equilibrium Time: A 24-48 hour incubation is chosen to ensure the system reaches true thermodynamic equilibrium, avoiding the misleadingly high values often seen in kinetic assays.[14]

-

Solid Phase Confirmation: Analyzing the remaining solid by techniques like XRPD or DSC is a self-validating step. It confirms that the compound has not changed its solid form (e.g., converted to a different polymorph or a salt) during the experiment, which would invalidate the results.[4][16]

-

Buffer Selection: A series of buffers covering a wide physiological and experimental range (pH 1-10) is necessary to map the full profile of an ionizable compound.[17]

Step-by-Step Methodology:

-

Preparation: Prepare a series of buffers (e.g., HCl, phosphate, borate) at various pH points from 1.0 to 10.0.

-

Addition of Compound: Add an excess of solid this compound to a known volume of each buffer in separate glass vials. The excess should be clearly visible.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for 24-48 hours using an orbital shaker.[18]

-

Phase Separation: Allow the vials to stand to let the excess solid settle. Centrifuge the samples to pellet any remaining suspended solid.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PVDF filter to remove any final particulate matter. Crucially, the first few drops of filtrate should be discarded to prevent drug loss from non-specific binding to the filter membrane.

-

pH Measurement: Measure the final pH of the filtrate to confirm it has not shifted during the experiment.[19]

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.

-

Solid Phase Analysis (Optional but Recommended): Recover the remaining solid from the vials, dry it, and analyze it using XRPD or DSC to ensure the solid form has not changed.[16]

Figure 1: Workflow for Thermodynamic pH-Solubility Profiling.

Section 2: Stability Assessment - Ensuring Molecular Integrity

Stability testing is a cornerstone of drug development, providing critical information for selecting formulations, packaging, and defining storage conditions and shelf-life.[20] For this compound, the furan ring is the likely site of instability. Furan moieties are susceptible to degradation, particularly under acidic and oxidative conditions.[2][3][21]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the molecule under conditions more severe than those used for accelerated stability testing.[20][22] The primary goals are to identify likely degradation products, establish degradation pathways, and develop a stability-indicating analytical method that can resolve the parent compound from any degradants.[23] A degradation of 5-20% is generally considered optimal to identify primary degradants without overly complex secondary reactions.[20][23]

| Stress Condition | Typical Reagents & Conditions | Anticipated Vulnerability of this compound |

| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 70°C) | High. The furan ring is known to be unstable in acidic conditions, potentially leading to ring-opening or polymerization.[2][3][24] |

| Base Hydrolysis | 0.1 M NaOH, heated (e.g., 70°C) | Low to Moderate. The furan ring is generally more stable to base than acid.[2] The benzoic acid moiety is stable. |

| Oxidation | 3% Hydrogen Peroxide (H₂O₂), room temp | High. The electron-rich furan ring is susceptible to oxidation, which can lead to reactive enal intermediates.[1][21] |

| Thermal | Dry Heat (e.g., 80°C) or Wet Heat | Moderate. Solid-state stability will depend on the crystal lattice energy and melting point.[25] |

| Photostability | ICH Q1B conditions (UV/Vis light exposure) | Moderate to High. Many aromatic systems are susceptible to photodegradation.[23][26] |

Experimental Protocol: Forced Degradation Workflow

Causality Behind Experimental Choices:

-

Parallel Design: Running all stress conditions in parallel allows for a direct comparison of the molecule's lability under different mechanisms.

-

Stability-Indicating Method: The development of a robust HPLC method is paramount. Without it, one cannot distinguish between a loss of the parent compound and the appearance of degradants. The method must be validated for specificity.[20][23]

-

Mass Balance: This is a critical self-validation step. A successful analysis should account for >95% of the initial parent compound mass, either as remaining parent or as detected degradants. A poor mass balance suggests that some degradants are not being detected (e.g., they are not UV-active or are precipitating).

Step-by-Step Methodology:

-

Solution Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Application:

-

Hydrolysis: Dilute the stock solution with 0.1 M HCl, 0.1 M NaOH, and purified water (control) to a final concentration. Place samples in a controlled temperature bath.

-

Oxidation: Dilute the stock solution with 3% H₂O₂. Keep the sample at room temperature, protected from light.[25]

-

Thermal: Expose both solid powder and a solution of the compound to elevated temperature.

-

Photostability: Expose solid powder and a solution to a calibrated light source as per ICH Q1B guidelines.[23]

-

-

Time Point Sampling: Withdraw aliquots from each stressed sample at various time points (e.g., 2, 8, 24, 48 hours). Immediately quench the reactions where necessary (e.g., neutralize acid/base samples).

-

Analytical Quantification: Analyze all samples using a developed stability-indicating HPLC method with a photodiode array (PDA) detector. The PDA detector is crucial as it can help determine if degradant peaks are spectrally pure.

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Identify and quantify the relative percentage of each major degradant.

-

Perform a mass balance calculation.

-

Characterize the structure of significant degradation products using LC-MS/MS.

-

Figure 2: Decision Workflow for Stability Assessment.

Solid-State Stability

Beyond solution-state degradation, the stability of the active pharmaceutical ingredient (API) in its solid form is critical.[26][27] Key properties to investigate include:

-

Polymorphism: The ability of a compound to exist in multiple crystal forms. Different polymorphs can have different solubility, stability, and bioavailability.[16] A polymorph screen should be conducted to identify the most stable form.

-

Hygroscopicity: The tendency of the solid to take up moisture from the environment. This can lead to physical changes (deliquescence) or chemical degradation (hydrolysis). Dynamic Vapor Sorption (DVS) is the standard technique for this assessment.[4]

-

Amorphous Content: Amorphous forms have higher solubility but are physically unstable and can crystallize over time.[4] Techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are used to characterize the solid state.[4][16]

Conclusion

The successful development of any compound containing the this compound scaffold hinges on a proactive and thorough characterization of its solubility and stability. The experimental frameworks provided in this guide are designed to build a robust data package that anticipates and addresses the inherent challenges of the molecule's structure—namely, the poor aqueous solubility of the parent acid and the potential chemical lability of the furan ring. By understanding these properties early, researchers can make informed decisions regarding salt selection, formulation strategies, and analytical method development, ultimately paving the way for a more efficient and successful path to application.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. alfatestlab.com [alfatestlab.com]

- 5. Aqueous Solubility Assay | Bienta [bienta.net]

- 6. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]

- 7. Benzoic acid - Wikipedia [en.wikipedia.org]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. digital.library.unt.edu [digital.library.unt.edu]

- 11. researchgate.net [researchgate.net]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. asianpubs.org [asianpubs.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Determination of pH-Solubility Profile and Development of Predict...: Ingenta Connect [ingentaconnect.com]

- 16. wishrutpharma.com [wishrutpharma.com]

- 17. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. pH‐metric Solubility. 1. Solubility‐pH Profiles from Bjerrum Plots. Gibbs Buffer and pKa in the Solid State | Semantic Scholar [semanticscholar.org]

- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. acdlabs.com [acdlabs.com]

- 23. pharmtech.com [pharmtech.com]

- 24. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 25. Forced Degradation Studies - STEMart [ste-mart.com]

- 26. Solid State Stability | VxP Pharma [vxppharma.com]

- 27. Stability and Solubility Studies - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

"4-(Furan-3-yl)benzoic acid" material safety data sheet (MSDS)

An In-Depth Technical Guide to the Safe Handling of 4-(Furan-3-yl)benzoic Acid

This guide has been meticulously compiled by synthesizing data from structurally analogous compounds, including benzoic acid and furan, as well as closely related derivatives. The protocols and hazard assessments herein are based on established principles of chemical safety, providing a robust framework for handling this compound in a research and development setting. This document should be used as a primary safety reference in the absence of an official SDS, and all laboratory work should be preceded by a thorough risk assessment specific to the planned experiment.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional organic compound incorporating both a benzoic acid moiety and a furan ring. These structural features are the primary determinants of its chemical reactivity and toxicological profile. Aromatic carboxylic acids are typically crystalline solids, and the furan group introduces potential for specific chemical interactions and metabolic pathways.[1][2][3]

| Property | Value / Description | Source |

| IUPAC Name | This compound | - |

| CAS Number | 890715-18-1 | [4] |

| Molecular Formula | C₁₁H₈O₃ | [5] |

| Molecular Weight | 188.18 g/mol | [4][5] |

| Appearance | Inferred to be a solid at room temperature. | Based on analogs[1][3] |

| Purity (Typical) | ≥98% | [4] |

| InChI Key | AEVDLVIYBANTFB-UHFFFAOYSA-N | [4] |

Synthesized Hazard Identification and GHS Classification

The hazard profile of this compound is inferred from its constituent parts: the benzoic acid core and the furan ring. The closest structural analog with available GHS data is 4-(furan-2-yl)benzoic acid, which is classified as harmful if swallowed and a serious eye irritant.[5] Benzoic acid itself is a known skin and eye irritant and can cause organ damage through prolonged or repeated exposure.[6][7] The parent furan compound is highly flammable, can form explosive peroxides, and is a suspected carcinogen.[8][9][10] While the stability of the furan ring is increased by its attachment to the benzene ring, the inherent hazards of this class of heterocycles must be respected.

GHS Classification Summary (Inferred)

| Pictogram(s) | Signal Word | Hazard Statements (H-Codes) | Precautionary Statements (P-Codes) |

|

| Warning | H302: Harmful if swallowed.[5] H315: Causes skin irritation.[6][7][11] H319: Causes serious eye irritation.[5][11] H335: May cause respiratory irritation.[11] H373: May cause damage to organs (lungs) through prolonged or repeated exposure.[7][12] | P260: Do not breathe dust.[13] P280: Wear protective gloves/protective clothing/eye protection/face protection.[11][13] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

First-Aid Measures: An Emergency Response Protocol

Immediate and appropriate first aid is crucial to mitigate exposure. The following protocols are based on best practices for acidic, irritant organic solids.[6][12]

-

General Advice: In all cases of doubt, or when symptoms persist, seek immediate medical attention. Show this safety guide to the attending physician.

-

Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[11] If breathing is difficult or has stopped, provide artificial respiration. Oxygen may be administered by trained personnel.[9][10]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[6][8] If skin irritation persists, consult a physician.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing of the entire surface.[12] Remove contact lenses if present and easy to do.[6] It is imperative to seek immediate attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth thoroughly with water and have them drink two glasses of water at most. Never give anything by mouth to an unconscious person.[12] Call a physician or poison control center immediately.

Safe Handling and Storage: A Proactive Approach to Safety

The causality behind safe handling and storage protocols is to minimize exposure, maintain compound integrity, and prevent accidental reactions.

Engineering Controls and Personal Protective Equipment (PPE)

The principle of "as low as reasonably practicable" (ALARP) should govern all exposure controls.

| Control Type | Specification and Rationale |

| Engineering Controls | All handling of the solid compound should occur within a certified chemical fume hood to control airborne dust and vapors.[12] Local exhaust ventilation should be used for any transfers. |

| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield are mandatory. This provides a physical barrier against dust particles and splashes.[14] |

| Skin Protection | Wear a flame-retardant lab coat and nitrile gloves (ensure they are tested according to EN 374 or equivalent).[14] Contaminated clothing should be removed and washed before reuse.[6] |

| Respiratory Protection | For situations where dust generation is unavoidable (e.g., cleaning large spills), a NIOSH-approved respirator with a P95 or P100 particulate filter is recommended.[14] |

Protocols for Handling and Storage

Adherence to strict protocols is a self-validating system for safety.

Handling Protocol:

-

Preparation: Before handling, ensure the fume hood is operational and all necessary PPE is donned. Clear the workspace of any unnecessary items.

-

Aliquotting: Avoid generating dust when weighing or transferring the material.[6] Use spatulas to handle the solid and perform transfers over a contained surface (e.g., weigh paper on a balance within the fume hood).

-

Solution Preparation: When dissolving, add the solid slowly to the solvent to avoid splashing.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[6][13] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][14]

Storage Protocol:

-

Container: Keep the compound in its original, tightly sealed container to prevent moisture uptake and contamination.[12][13]

-

Environment: Store in a cool, dry, and well-ventilated area.[15][16]

-

Incompatibilities: Segregate from strong oxidizing agents, strong bases, and sources of ignition.[6][15][16] The furan moiety can be susceptible to reaction with strong acids.[10]

-

Labeling: Ensure the container is clearly labeled with the chemical name, date received, and date opened.

Accidental Release and Fire-Fighting Measures

Spill Response Protocol

A structured response is critical to safely managing a spill.

-

Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

PPE: Don the appropriate PPE as described in Section 4.1, including respiratory protection if necessary.

-

Containment: Prevent the spilled solid from spreading or entering drains.

-

Cleanup: Gently sweep or scoop the solid material into a labeled, sealable container for hazardous waste disposal.[12][16] Avoid actions that create dust.[12]

-

Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Fire-Fighting Measures

While the compound itself may be combustible at high temperatures, the primary hazard during a fire is the generation of toxic fumes.[12]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[9][16]

-

Unsuitable Extinguishing Media: A full water jet may scatter the material.[7]

-

Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂).[12][16]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[16]

Visualized Safety Workflows

Logical Relationship of Hazard Assessment

This diagram illustrates the logic used to infer the hazards of the target compound from its structural precedents.

Caption: Inferred hazard profile based on structural components.

Safe Handling Workflow

This workflow provides a step-by-step visual guide for the safe handling of this compound in a laboratory setting.

Caption: Step-by-step workflow for safe laboratory handling.

References

- 1. AROMATIC CARBOXYLIC ACIDS (1).pdf [slideshare.net]

- 2. Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties [chemicalnote.com]

- 3. Benzoic acid - Wikipedia [en.wikipedia.org]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 4-(Fur-2-yl)benzoic acid | C11H8O3 | CID 5138791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. chemicalbook.com [chemicalbook.com]

- 9. ICSC 1257 - FURAN [inchem.org]

- 10. FURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. synquestlabs.com [synquestlabs.com]

- 12. home.miracosta.edu [home.miracosta.edu]

- 13. chemos.de [chemos.de]

- 14. carlroth.com [carlroth.com]

- 15. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]

- 16. fishersci.com [fishersci.com]

Introduction: The Strategic Value of a Heterocyclic Scaffold

An In-depth Technical Guide to 4-(Furan-3-yl)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

In the landscape of modern medicinal chemistry, the rational design of novel therapeutic agents often hinges on the use of versatile molecular scaffolds. This compound is one such scaffold, a biaryl compound that marries the functionalities of two key pharmacophoric units: the furan ring and benzoic acid. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a constituent of numerous natural products and synthetic drugs, prized for the diverse biological activities its derivatives exhibit, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Concurrently, the benzoic acid group provides a crucial carboxylic acid handle, which can serve as a key interaction point with biological targets or be readily modified to generate esters, amides, and other functional derivatives.[2]

This guide offers a senior application scientist's perspective on this compound, providing not just a review of its properties but an in-depth look at its synthesis with an emphasis on the causality behind experimental choices. We will explore its applications as a pivotal building block for researchers and professionals in drug development, supported by detailed protocols and mechanistic insights.

Physicochemical and Structural Properties

The unique arrangement of the furan and benzoic acid moieties in this compound dictates its chemical behavior and potential as a synthetic intermediate. The furan ring acts as an electron-rich aromatic system, while the benzoic acid portion is electron-withdrawing. This electronic interplay influences the reactivity of both rings and the overall molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 890715-18-1 | [3] |

| Molecular Formula | C₁₁H₈O₃ | [4] |

| Molecular Weight | 188.18 g/mol | [3][4] |

| Purity | Typically ≥98% | [3] |

| InChI Key | AEVDLVIYBANTFB-UHFFFAOYSA-N | [3] |

Core Synthesis Strategy: Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the furan and benzene rings is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis due to its remarkable functional group tolerance, mild reaction conditions, and high yields.[5][6] The reaction typically couples an organoboron reagent (like a boronic acid) with an organohalide.

Causality in Experimental Design

The choice of reactants for the Suzuki coupling is strategic. The most common pathway involves coupling 4-carboxyphenylboronic acid with 3-bromofuran .

-

Why Palladium Catalysis? Palladium complexes, particularly Pd(0) species, are uniquely capable of undergoing a catalytic cycle involving oxidative addition into the carbon-halogen bond (C-Br), transmetalation with the boronic acid, and reductive elimination to form the desired C-C bond, regenerating the Pd(0) catalyst.[7]

-

The Role of the Base: A base (e.g., K₂CO₃, K₃PO₄) is essential. It activates the boronic acid by forming a more nucleophilic borate species (-B(OH)₃⁻), which facilitates the transmetalation step with the palladium complex.[6]

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or ethanol) and water is often used. The organic solvent solubilizes the organohalide and catalyst, while water dissolves the inorganic base and the boronic acid salt, creating an efficient biphasic system where the reaction can proceed.[8]

Visualizing the Synthetic Workflow

The following diagram outlines the logical flow of the Suzuki-Miyaura synthesis for this compound.

Caption: Generalized workflow for the Suzuki-Miyaura synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system based on established Suzuki-Miyaura coupling procedures.[8][9]

-

Reaction Setup:

-

To a flame-dried Schlenk flask, add 4-carboxyphenylboronic acid (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.

-

-

Addition of Reagents:

-

Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Add 3-bromofuran (1.0 eq) to the mixture via syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (3-bromofuran) is consumed (typically 4-16 hours).

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Add water and acidify the mixture with 1M HCl until the pH is ~2-3. This protonates the carboxylate, making the product soluble in organic solvents.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

-

Purification:

-

The crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile starting material for creating libraries of more complex molecules with therapeutic potential.[10] The furan ring is a known bioisostere for phenyl and thiophene rings, allowing chemists to fine-tune steric and electronic properties while maintaining key binding interactions.

Derivatives of furan-containing compounds have demonstrated a wide spectrum of pharmacological activities.[1] Research has shown that compounds with similar structures can possess antimicrobial, antioxidant, and anti-inflammatory effects.[10]

As a Scaffold for Kinase Inhibitors

Many modern cancer therapies target protein kinases, enzymes that regulate cellular signaling pathways critical for cell growth and proliferation. The this compound structure is an excellent starting point for designing kinase inhibitors. The benzoic acid moiety can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, while the furan ring and its modifiable positions can be used to extend into other regions of the active site to enhance potency and selectivity.

The diagram below illustrates a hypothetical mechanism where a derivative of this compound acts as an ATP-competitive kinase inhibitor, blocking a downstream signaling cascade.

Caption: Inhibition of a generic kinase pathway by a drug scaffold.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its synthesis is robust and well-understood, primarily relying on the powerful Suzuki-Miyaura cross-coupling reaction. Its structure provides an ideal platform for developing novel therapeutics, particularly in areas like oncology and infectious diseases. By understanding the fundamental chemistry and synthetic rationale behind this scaffold, researchers in drug development are well-equipped to leverage its potential in the creation of next-generation medicines.

References

- 1. Pharmacological activity of furan derivatives [wisdomlib.org]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 4-(Fur-2-yl)benzoic acid | C11H8O3 | CID 5138791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pjps.pk [pjps.pk]

- 10. Buy 4-(Furan-2-YL)-3-methylbenzoic acid | 1261960-66-0 [smolecule.com]

"4-(Furan-3-yl)benzoic acid" discovery and history

An In-depth Technical Guide to 4-(Furan-3-yl)benzoic acid: From Conceptual Discovery to Application in Drug Design

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic carboxylic acid of significant interest to the medicinal chemistry community. The history of this molecule is not one of a singular discovery but rather of its emergence as a valuable building block, driven by the strategic application of bioisosterism in modern drug design. We will explore its conceptual origins, detail robust synthetic methodologies, analyze its physicochemical properties in the context of drug development, and examine its application through the lens of a clinical-stage drug candidate targeting soluble epoxide hydrolase. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds in their discovery programs.

Conceptual Discovery: The Principle of Bioisosteric Replacement

The story of this compound begins not with its own synthesis, but with the evolution of a powerful principle in medicinal chemistry: bioisosterism. First defined by Harris Friedman in 1951, bioisosterism involves the substitution of an atom or group with another that possesses similar physicochemical properties, with the goal of creating a new molecule that retains or even improves upon the biological activity of the parent compound.

The benzene ring is one of the most common motifs in marketed drugs, often serving as a scaffold to orient pharmacophoric elements.[1] However, its lipophilic nature and susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes can lead to poor pharmacokinetic profiles and the formation of reactive metabolites.[2] This has driven the search for suitable bioisosteres.

Five-membered aromatic heterocycles, including furan, have emerged as highly effective bioisosteres for the phenyl ring.[2][3] The substitution of a -CH=CH- group in benzene with an oxygen atom to form furan introduces key changes:

-

Polarity and Solubility: The oxygen heteroatom increases the molecule's polarity, which can lead to improved aqueous solubility and reduced plasma protein binding.

-

Metabolic Stability: The altered electronic distribution within the furan ring can reduce its susceptibility to CYP-mediated oxidation compared to an electron-rich phenyl ring.[2]

-

Hydrogen Bonding: The furan oxygen can act as a hydrogen bond acceptor, offering a new potential interaction with biological targets that is absent in a phenyl ring.

Therefore, the "discovery" of this compound is best understood as the logical and strategic application of these principles. It was designed and synthesized to serve as a polar, metabolically more stable, and synthetically versatile alternative to terephthalic acid derivatives in drug candidates.

References

A Technical Guide to the Theoretical and Molecular Modeling of 4-(Furan-3-yl)benzoic Acid: A Computational Approach for Drug Discovery

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 4-(furan-3-yl)benzoic acid, a molecule of significant interest in medicinal chemistry due to its hybrid scaffold of two pharmacologically relevant moieties: furan and benzoic acid. We present a detailed, step-by-step computational workflow, from initial structure optimization using Density Functional Theory (DFT) to more advanced analyses such as molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analysis. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical protocol and the theoretical underpinnings for applying computational chemistry to characterize and assess small molecules for their potential as therapeutic agents.

Introduction: The Rationale for a Computational Deep Dive

The convergence of biology, chemistry, and computational science has revolutionized modern drug discovery. In silico techniques are no longer just a complementary tool but a cornerstone for the rational design and early-stage evaluation of novel therapeutic candidates. The molecule at the heart of this guide, this compound, represents a compelling subject for such a computational study.

The furan ring is a prevalent heterocycle in a multitude of bioactive natural products and synthetic drugs, often contributing to target binding and metabolic stability. Similarly, the benzoic acid moiety is a classic functional group in medicinal chemistry, known for its ability to engage in key hydrogen bonding interactions and its presence in numerous approved drugs. The combination of these two fragments in a single scaffold presents a unique electronic and structural profile, making this compound a promising starting point for the development of novel inhibitors for various biological targets.

Given the limited experimental data available for this specific isomer, a theoretical and molecular modeling approach provides a powerful and cost-effective means to elucidate its fundamental physicochemical properties, reactivity, and potential for biological activity. This guide will walk through the essential computational experiments required to build a comprehensive molecular profile of this compound.

The Computational Workflow: A Validating System

Our approach is designed as a self-validating system where each computational step builds upon the previous one, ensuring a logical and robust investigation. The workflow is visualized in the diagram below.

Figure 1: A comprehensive workflow for the theoretical and molecular modeling of this compound.

Methodologies: The "How" and "Why"